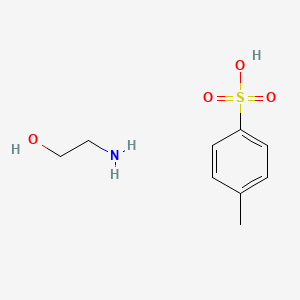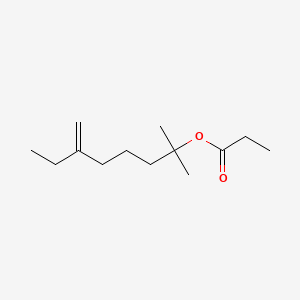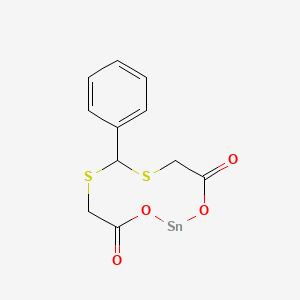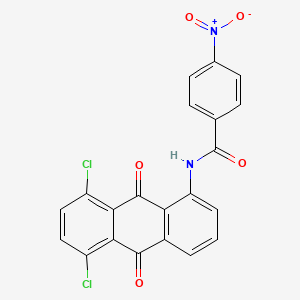![molecular formula C14H24O3 B12666198 Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate CAS No. 84812-65-7](/img/structure/B12666198.png)
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 284-208-9, also known as ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate, is a chemical compound with the molecular formula C14H24O3 . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
The preparation of ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several synthetic routes. One common method includes the esterification of 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Des Réactions Chimiques
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols, forming amides or thioesters, respectively.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters.
Applications De Recherche Scientifique
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents on the spiro ring.
Mthis compound: Similar ester but with a methyl group instead of an ethyl group.
Propyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar ester but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific ester group and the spiro ring structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84812-65-7 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-3-5-6-8-11-9-7-10-14(11)12(17-14)13(15)16-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
KUPPWEZAXZBBTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCCC12C(O2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


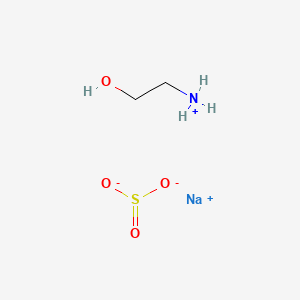

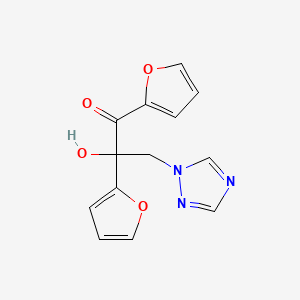

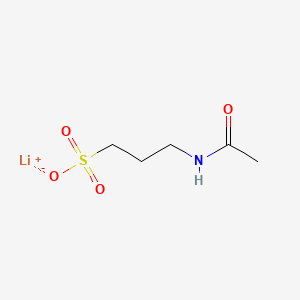
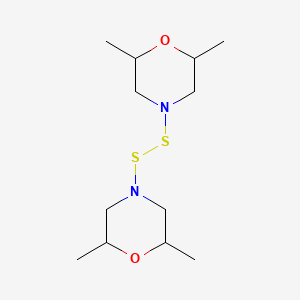

![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
